molecular formula C8H20Br2N4S2 B11947584 Hexane diisothiourea dihydrobromide CAS No. 64058-53-3

Hexane diisothiourea dihydrobromide

Cat. No.: B11947584
CAS No.: 64058-53-3
M. Wt: 396.2 g/mol
InChI Key: MSJHBLBWGQLLAK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of hexane diisothiourea dihydrobromide involves the reaction of hexane with isothiourea under specific conditions. The reaction typically requires a controlled environment with precise temperature and pressure settings to ensure the desired product is obtained. Industrial production methods often involve large-scale synthesis using specialized equipment to maintain the necessary reaction conditions .

Chemical Reactions Analysis

Hexane diisothiourea dihydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Hexane diisothiourea dihydrobromide has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on cellular processes and its ability to inhibit certain enzymes. In medicine, it is explored for its potential therapeutic properties, including its role as an inhibitor of nitric oxide synthase. In industry, it is used in the production of rubber and other materials .

Mechanism of Action

The mechanism of action of hexane diisothiourea dihydrobromide involves its interaction with specific molecular targets and pathways. It is known to inhibit nitric oxide synthase, which plays a crucial role in various physiological processes. The compound binds to the active site of the enzyme, preventing the production of nitric oxide and thereby exerting its effects .

Comparison with Similar Compounds

Hexane diisothiourea dihydrobromide can be compared with other similar compounds such as 2-(2-Aminoethyl)-2-thiopseudourea dihydrobromide and S-(2-Aminoethyl)isothiouronium bromide hydrobromide. These compounds share similar structural features and chemical properties but differ in their specific applications and effects. This compound is unique in its specific use as an accelerator in the vulcanization of rubber and its potential therapeutic properties .

Properties

CAS No.

64058-53-3

Molecular Formula

C8H20Br2N4S2

Molecular Weight

396.2 g/mol

IUPAC Name

6-carbamimidoylsulfanylhexyl carbamimidothioate;dihydrobromide

InChI

InChI=1S/C8H18N4S2.2BrH/c9-7(10)13-5-3-1-2-4-6-14-8(11)12;;/h1-6H2,(H3,9,10)(H3,11,12);2*1H

InChI Key

MSJHBLBWGQLLAK-UHFFFAOYSA-N

Canonical SMILES

C(CCCSC(=N)N)CCSC(=N)N.Br.Br

Origin of Product

United States

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